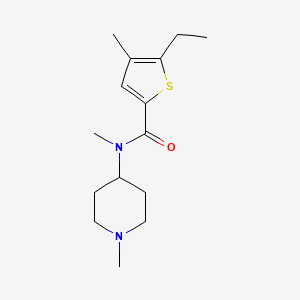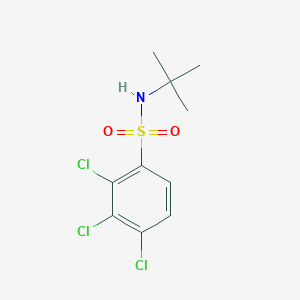
N-tert-butyl-2,3,4-trichlorobenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-tert-butyl-2,3,4-trichlorobenzenesulfonamide, commonly known as TBC, is a chemical compound that has gained significant attention in scientific research due to its unique properties. TBC belongs to the family of sulfonamides, which are widely used in the pharmaceutical industry as antibacterial agents. However, TBC is not used as a drug but rather as a research tool in various fields of study, including biochemistry, pharmacology, and toxicology.
Mécanisme D'action
TBC acts as a competitive inhibitor of the enzyme carbonic anhydrase, which is involved in the regulation of acid-base balance in the body. By inhibiting this enzyme, TBC can alter the pH of various biological fluids, leading to changes in cellular metabolism and signaling. TBC has also been shown to inhibit the activity of other enzymes such as acetylcholinesterase and tyrosinase.
Biochemical and Physiological Effects:
TBC has been shown to have a wide range of biochemical and physiological effects in various biological systems. It can alter the pH of biological fluids, inhibit the activity of enzymes, and affect cellular metabolism and signaling. TBC has also been shown to have anti-inflammatory and antioxidant properties, which make it a potential therapeutic agent for various diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of TBC is its specificity towards carbonic anhydrase, which makes it a valuable tool for studying the role of this enzyme in biological systems. TBC also has good stability and solubility, which makes it easy to handle in laboratory experiments. However, TBC has some limitations, including its potential toxicity and the need for careful handling and disposal due to its hazardous nature.
Orientations Futures
There are several future directions for research involving TBC. One area of interest is the development of TBC-based therapeutics for various diseases, including cancer, inflammation, and neurodegenerative disorders. Another area of research is the use of TBC as a tool to study the role of carbonic anhydrase in physiological processes such as acid-base balance and ion transport. Additionally, TBC can be used as a probe to study the structure and function of sulfonamide-binding sites in proteins, which can lead to the development of novel drugs with improved specificity and efficacy.
Méthodes De Synthèse
TBC can be synthesized through a multistep process starting from 2,3,4-trichlorobenzene. The synthesis involves the introduction of a tert-butyl group and a sulfonamide group to the benzene ring. The final product is obtained after purification and characterization using various analytical techniques such as NMR spectroscopy and mass spectrometry.
Applications De Recherche Scientifique
TBC has been extensively used in scientific research as a tool to study the role of sulfonamides in biological systems. It has been used to investigate the binding of sulfonamides to enzymes and proteins, as well as their effects on cell metabolism and signaling pathways. TBC has also been used as a probe to study the structure and function of sulfonamide-binding sites in proteins.
Propriétés
IUPAC Name |
N-tert-butyl-2,3,4-trichlorobenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12Cl3NO2S/c1-10(2,3)14-17(15,16)7-5-4-6(11)8(12)9(7)13/h4-5,14H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQQVLVFBILSWGE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NS(=O)(=O)C1=C(C(=C(C=C1)Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12Cl3NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-tert-butyl-2,3,4-trichlorobenzene-1-sulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

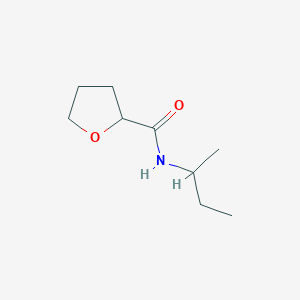
![1-{4-[(2,2-dimethylpropanoyl)amino]benzoyl}-N-ethylpiperidine-3-carboxamide](/img/structure/B7500144.png)
![Cyclopentyl-[4-(pyridin-4-ylmethyl)piperazin-1-yl]methanone](/img/structure/B7500145.png)

![Cyclobutyl-[4-(pyridin-4-ylmethyl)piperazin-1-yl]methanone](/img/structure/B7500155.png)

![2-[4-(1,5-diphenyl-1,2,4-triazole-3-carbonyl)piperazin-1-yl]-N,N-dimethylacetamide](/img/structure/B7500172.png)

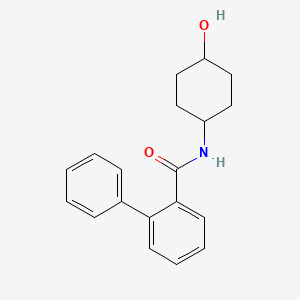


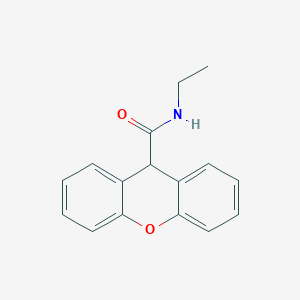
![N-[(5-bromothiophen-2-yl)methyl]-N-ethylacetamide](/img/structure/B7500230.png)
